Cas no 1864345-05-0 (3-(Aminomethyl)-3-methoxy-2-methyl-1lambda6-thiolane-1,1-dione)

3-(Aminomethyl)-3-methoxy-2-methyl-1lambda6-thiolane-1,1-dione Chemical and Physical Properties
Names and Identifiers
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- EN300-1293954
- 3-(Aminomethyl)-3-methoxy-2-methyl-1lambda6-thiolane-1,1-dione
- 3-(aminomethyl)-3-methoxy-2-methyltetrahydrothiophene 1,1-dioxide
- 1864345-05-0
-
- Inchi: 1S/C7H15NO3S/c1-6-7(5-8,11-2)3-4-12(6,9)10/h6H,3-5,8H2,1-2H3
- InChI Key: UYHGSJSBWNQLFG-UHFFFAOYSA-N
- SMILES: S1(CCC(CN)(C1C)OC)(=O)=O
Computed Properties
- Exact Mass: 193.07726451g/mol
- Monoisotopic Mass: 193.07726451g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 256
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1
- Topological Polar Surface Area: 77.8Ų
3-(Aminomethyl)-3-methoxy-2-methyl-1lambda6-thiolane-1,1-dione Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1293954-500mg |
3-(aminomethyl)-3-methoxy-2-methyl-1lambda6-thiolane-1,1-dione |
1864345-05-0 | 500mg |
$946.0 | 2023-09-30 | ||
Enamine | EN300-1293954-1000mg |
3-(aminomethyl)-3-methoxy-2-methyl-1lambda6-thiolane-1,1-dione |
1864345-05-0 | 1000mg |
$986.0 | 2023-09-30 | ||
Enamine | EN300-1293954-1.0g |
3-(aminomethyl)-3-methoxy-2-methyl-1lambda6-thiolane-1,1-dione |
1864345-05-0 | 1g |
$0.0 | 2023-06-06 | ||
Enamine | EN300-1293954-100mg |
3-(aminomethyl)-3-methoxy-2-methyl-1lambda6-thiolane-1,1-dione |
1864345-05-0 | 100mg |
$867.0 | 2023-09-30 | ||
Enamine | EN300-1293954-250mg |
3-(aminomethyl)-3-methoxy-2-methyl-1lambda6-thiolane-1,1-dione |
1864345-05-0 | 250mg |
$906.0 | 2023-09-30 | ||
Enamine | EN300-1293954-5000mg |
3-(aminomethyl)-3-methoxy-2-methyl-1lambda6-thiolane-1,1-dione |
1864345-05-0 | 5000mg |
$2858.0 | 2023-09-30 | ||
Enamine | EN300-1293954-2500mg |
3-(aminomethyl)-3-methoxy-2-methyl-1lambda6-thiolane-1,1-dione |
1864345-05-0 | 2500mg |
$1931.0 | 2023-09-30 | ||
Enamine | EN300-1293954-10000mg |
3-(aminomethyl)-3-methoxy-2-methyl-1lambda6-thiolane-1,1-dione |
1864345-05-0 | 10000mg |
$4236.0 | 2023-09-30 | ||
Enamine | EN300-1293954-50mg |
3-(aminomethyl)-3-methoxy-2-methyl-1lambda6-thiolane-1,1-dione |
1864345-05-0 | 50mg |
$827.0 | 2023-09-30 |
3-(Aminomethyl)-3-methoxy-2-methyl-1lambda6-thiolane-1,1-dione Related Literature
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David L. Bryce Phys. Chem. Chem. Phys., 2006,8, 3379-3382
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Zhong'an Li,Tenglin Ye,Sun Tang,Can Wang,Dongge Ma,Zhen Li J. Mater. Chem. C, 2015,3, 2016-2023
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Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286
Additional information on 3-(Aminomethyl)-3-methoxy-2-methyl-1lambda6-thiolane-1,1-dione
Recent Advances in the Study of 3-(Aminomethyl)-3-methoxy-2-methyl-1lambda6-thiolane-1,1-dione (CAS: 1864345-05-0)
In recent years, the compound 3-(Aminomethyl)-3-methoxy-2-methyl-1lambda6-thiolane-1,1-dione (CAS: 1864345-05-0) has garnered significant attention in the field of chemical biology and pharmaceutical research. This sulfone derivative has shown promising potential in various therapeutic applications, particularly in the development of novel enzyme inhibitors and modulators of biological pathways. The unique structural features of this compound, including its aminomethyl and methoxy substituents, contribute to its diverse pharmacological properties, making it a subject of intense investigation.
Recent studies have focused on elucidating the molecular mechanisms underlying the biological activity of 3-(Aminomethyl)-3-methoxy-2-methyl-1lambda6-thiolane-1,1-dione. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a selective inhibitor of certain cysteine proteases, which are implicated in inflammatory and neurodegenerative diseases. The research utilized X-ray crystallography and molecular docking simulations to reveal the compound's binding mode within the active site of the target enzyme, providing valuable insights for further optimization.
Another significant development involves the compound's potential application in oncology. Preliminary in vitro and in vivo studies conducted by a research team at the National Cancer Institute (2024) have shown that 3-(Aminomethyl)-3-methoxy-2-methyl-1lambda6-thiolane-1,1-dione exhibits selective cytotoxicity against several cancer cell lines, particularly those with dysregulated redox homeostasis. The compound's ability to modulate cellular oxidative stress responses appears to be a key factor in its anticancer activity, though further mechanistic studies are warranted.
The synthetic accessibility of 3-(Aminomethyl)-3-methoxy-2-methyl-1lambda6-thiolane-1,1-dione has also been improved through recent methodological advances. A 2024 publication in Organic Process Research & Development described an optimized, scalable synthesis route with improved yield and purity profile. This development is particularly important for facilitating future preclinical and clinical studies, as it addresses previous challenges in large-scale production of the compound.
Pharmacokinetic studies of 3-(Aminomethyl)-3-methoxy-2-methyl-1lambda6-thiolane-1,1-dione have revealed favorable absorption and distribution properties, though metabolism studies indicate the need for further structural modifications to improve metabolic stability. Recent work published in Drug Metabolism and Disposition (2024) identified the major metabolic pathways and proposed strategies to mitigate rapid clearance through rational drug design approaches.
Looking forward, the research community anticipates that 3-(Aminomethyl)-3-methoxy-2-methyl-1lambda6-thiolane-1,1-dione will continue to be an important scaffold for drug discovery. Current efforts are focused on developing derivatives with enhanced potency and selectivity, as well as exploring combination therapies that could leverage its unique mechanism of action. The compound's versatility suggests potential applications beyond its current investigative uses, possibly extending to infectious diseases and metabolic disorders.
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